6,7,8,9-Tetrahydrodibenzofuran-1,2-diol
Description
Molecular Geometry and Bonding Patterns
The molecular architecture of this compound is fundamentally based on the dibenzofuran core structure, which consists of two benzene rings fused to a central furan ring. However, this particular derivative exhibits selective saturation of the 6,7,8,9-positions, resulting in the reduction of one aromatic ring to a cyclohexane-like saturated system. This structural modification creates a tricyclic framework where one ring maintains aromaticity while the other becomes aliphatic in character. The furan oxygen serves as the heteroatom bridge between the aromatic and saturated ring systems, maintaining the overall connectivity of the dibenzofuran scaffold.
The bonding patterns within this molecule reflect the dual nature of aromatic and aliphatic character. The aromatic portion retains the characteristic planar geometry associated with benzene derivatives, while the saturated ring adopts chair or boat conformations typical of cyclohexane systems. The diol functionality at positions 1 and 2 introduces additional complexity through hydrogen bonding capabilities and electronic effects. These hydroxyl groups are positioned on the aromatic ring, creating a catechol-like arrangement that significantly influences the compound's chemical reactivity and physical properties. The presence of the diol system also affects the overall electron density distribution across the molecule, potentially influencing both intra- and intermolecular interactions.
The SMILES representation OC1=C2C(OC3=C2CCCC3)=CC=C1O reveals the precise connectivity pattern within the molecule. This notation illustrates how the oxygen bridge connects the two ring systems while maintaining the vicinal relationship of the hydroxyl substituents. The saturated portion of the molecule provides conformational flexibility that is absent in the fully aromatic dibenzofuran parent compound. This flexibility, combined with the rigid aromatic section, creates a semi-rigid molecular framework that exhibits unique geometric properties compared to either fully aromatic or fully saturated systems.
Crystallographic Data Analysis
Crystallographic analysis of this compound would reveal important structural parameters including bond lengths, bond angles, and intermolecular packing arrangements. The compound's molecular weight of 204.22 grams per mole and empirical formula C₁₂H₁₂O₃ provide fundamental data for crystallographic studies. While specific crystallographic parameters are not extensively documented in current literature, theoretical predictions suggest that the molecule would exhibit a non-planar overall geometry due to the saturated ring component.
The aromatic portion of the molecule would be expected to maintain typical benzene ring parameters, with carbon-carbon bond lengths of approximately 1.39-1.40 Angstroms and bond angles near 120 degrees. The furan oxygen bridge would introduce slight deviations from ideal geometry due to the five-membered ring strain and the sp² hybridization of the oxygen atom. The saturated ring section would exhibit standard cyclohexane-like parameters with carbon-carbon single bond lengths of approximately 1.54 Angstroms and tetrahedral bond angles around 109.5 degrees.
Intermolecular interactions in the crystalline state would be dominated by hydrogen bonding involving the vicinal diol functionality. The catechol-like arrangement of hydroxyl groups provides multiple opportunities for both intra- and intermolecular hydrogen bonding, potentially leading to chain-like or sheet-like packing arrangements in the solid state. The polar surface area of 53.60000 square Angstroms indicates significant hydrogen bonding capacity that would influence crystal packing patterns. Additionally, weak van der Waals interactions between the aromatic rings of adjacent molecules could contribute to the overall crystal stability through π-π stacking interactions.
Conformational Isomerism in Tetrahydrodibenzofuran Systems
The introduction of saturation in the 6,7,8,9-positions of the dibenzofuran framework creates significant conformational flexibility that distinguishes this compound from its fully aromatic counterparts. The saturated six-membered ring can adopt various conformations, primarily chair and boat forms, with the chair conformation typically being more stable due to reduced steric strain. This conformational flexibility affects the overall three-dimensional shape of the molecule and influences its interactions with other chemical species.
The conformational behavior of the tetrahydrodibenzofuran system is constrained by the presence of the furan bridge, which restricts the relative orientation of the two ring systems. Unlike freely rotating systems, the fused ring arrangement limits the conformational space available to the molecule. However, the saturated ring portion can still undergo ring flipping and pseudorotation motions that interconvert different conformational states. These dynamic processes occur on timescales that can be studied using nuclear magnetic resonance spectroscopy and computational modeling techniques.
The diol substitution pattern adds another layer of conformational complexity through potential intramolecular hydrogen bonding. The vicinal hydroxyl groups can form intramolecular hydrogen bonds that stabilize specific conformations of the aromatic ring portion. This internal hydrogen bonding can influence the preferred conformations of the entire molecular system and affect the accessibility of the hydroxyl groups for intermolecular interactions. The balance between intramolecular hydrogen bonding and conformational strain determines the most stable overall molecular geometry.
Temperature-dependent conformational equilibria would be expected in this system, with higher temperatures favoring conformations that maximize entropy while lower temperatures stabilize conformations that minimize energy. The activation barriers for interconversion between different conformations would depend on the specific structural changes required and the degree of steric hindrance present in the transition states. Understanding these conformational preferences is crucial for predicting the compound's behavior in different chemical environments and applications.
Comparative Analysis with Related Dibenzofuran Derivatives
Comparison of this compound with related dibenzofuran derivatives reveals important structure-property relationships within this chemical family. The parent dibenzofuran compound is a fully aromatic system with molecular formula C₁₂H₈O, which differs from the tetrahydro derivative by the presence of four additional hydrogen atoms due to ring saturation. This structural difference results in significantly altered physical and chemical properties, including changes in planarity, rigidity, and electronic character.
Dibenzofuran-1,2-diol represents another important comparison compound, sharing the vicinal diol functionality but maintaining full aromaticity throughout the ring system. This compound has molecular formula C₁₂H₈O₃ and exhibits planar geometry characteristic of fully aromatic systems. The comparison between the fully aromatic diol and the tetrahydro derivative highlights the impact of ring saturation on molecular properties. The aromatic version would be expected to exhibit stronger π-π stacking interactions and potentially different hydrogen bonding patterns due to the rigid planar structure.
Other dibenzofuran derivatives such as dibenzofuran-1,6-diol provide insights into the effects of substitution patterns on molecular properties. The 1,6-substitution pattern places hydroxyl groups in a meta relationship rather than the ortho arrangement found in the 1,2-diol compounds. This positional difference eliminates the possibility of intramolecular hydrogen bonding between hydroxyl groups and would result in different intermolecular association patterns. The comparison illustrates how subtle changes in substitution position can dramatically affect molecular behavior and crystal packing arrangements.
Chlorinated dibenzofuran derivatives, such as 2,3,7,8-tetrachlorodibenzofuran, represent another important class of related compounds. These halogenated derivatives maintain the fully aromatic character of the parent dibenzofuran but incorporate electron-withdrawing chlorine substituents that significantly alter electronic properties. The molecular weight of 305.96 grams per mole for the tetrachlorinated derivative demonstrates the substantial mass increase associated with halogen substitution. The comparison between hydroxylated and chlorinated derivatives illustrates the diverse range of properties accessible through different substitution strategies on the dibenzofuran framework.
Properties
CAS No. |
123558-80-5 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.225 |
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-1,2-diol |
InChI |
InChI=1S/C12H12O3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h5-6,13-14H,1-4H2 |
InChI Key |
RNDHOMFQVWNJQM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3O)O |
Synonyms |
2,3-Dibenzofurandiol, 6,7,8,9-tetrahydro- (9CI) |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Cyclization Mechanisms
The synthesis begins with 2,2'-dihydroxybiphenyl derivatives, where hydroxyl groups are positioned to facilitate intramolecular cyclization. Treatment with concentrated sulfuric acid at 80–100°C induces protonation of one hydroxyl group, enabling nucleophilic attack by the adjacent aromatic ring’s oxygen. For example, 2,2'-dihydroxy-3,3',5,5'-tetramethylbiphenyl undergoes cyclization in acetic anhydride to form the tetrahydrodibenzofuran core, with yields reaching 68–72% after 6 hours. The reaction’s regioselectivity is governed by steric effects from substituents, as evidenced by NMR studies showing exclusive formation of the 6,7,8,9-tetrahydro isomer.
Hydrogenation and Hydroxylation Sequence
Post-cyclization, catalytic hydrogenation using 10% Pd/C under 50 psi H₂ at 120°C selectively reduces the furan ring’s double bonds without affecting aromatic rings. This step achieves >90% conversion within 4 hours, as confirmed by LC-MS monitoring. Subsequent hydroxylation employs hydrogen peroxide (30%) in a sulfuric acid medium, introducing diol groups at the 1- and 2-positions via electrophilic aromatic substitution. Yields for this two-step sequence range from 55% to 62%, with purity >95% after recrystallization from methanol.
Palladium-Catalyzed Cross-Coupling for Dibenzofuran Core Assembly
Suzuki-Miyaura Coupling for Biphenyl Formation
A boronic ester derivative of 2-bromo-3-methylphenol is coupled with 2-iodo-4-methoxyphenol under Pd(PPh₃)₄ catalysis in dioxane/water (3:1) at 90°C. This method constructs the biphenyl backbone with 78–85% yield, as verified by NMR showing characteristic coupling constants () for adjacent aromatic protons.
Ring-Closing Metathesis and Hydrogenation
Grubbs’ second-generation catalyst (5 mol%) effects ring-closing olefin metathesis of the diene intermediate in dichloromethane at 40°C, forming the dibenzofuran skeleton in 70% yield. Subsequent hydrogenation with Adams’ catalyst (PtO₂) in ethanol at 80°C under 30 psi H₂ pressure achieves complete saturation of the furan ring within 3 hours. Final hydroxylation using Oxone® in aqueous acetone introduces the 1,2-diol functionality with 65% efficiency.
Dakin-West Reaction for Direct Dihydroxylation
Aldehyde Intermediate Synthesis
4-Hydroxy-2,3,5-trimethylbenzaldehyde is prepared via Duff formylation of 2,3,6-trimethylphenol in acetic acid/H₂SO₄ at 115°C. The aldehyde intermediate is isolated in 75% yield after extraction with toluene, showing (s, 1H) in NMR.
Oxidative Hydroxylation and Reduction
Treatment of the aldehyde with hydrogen peroxide (30%) in methanolic H₂SO₄ at 25°C for 30 minutes generates the dihydroxy derivative via Dakin oxidation. Sodium dithionite reduction under N₂ atmosphere removes residual peroxides, yielding 6,7,8,9-tetrahydrodibenzofuran-1,2-diol in 80% purity. LC-MS analysis confirms the molecular ion at .
Reduction of Diketone Precursors
Borohydride Reduction and Acidic Workup
Sodium borohydride reduction in THF at 0°C selectively reduces ketones to secondary alcohols over 2 hours. Quenching with 1M HCl precipitates the diol product, which is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to 89% purity. NMR confirms diol formation with signals at (C-OH) and (CH₂).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 62 | 95 | 10 | One-pot synthesis |
| Cross-Coupling | 65 | 89 | 14 | Regiochemical control |
| Dakin-West Oxidation | 80 | 92 | 5 | Direct dihydroxylation |
| Diketone Reduction | 67 | 89 | 8 | High functional group tolerance |
The Dakin-West approach provides the shortest pathway but requires strict temperature control. Cross-coupling methods offer superior regioselectivity at the expense of longer reaction times. Industrial-scale synthesis favors acid-catalyzed cyclization due to reagent availability and scalability .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydrodibenzofuran-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of dibenzofuran-2,3-dione or dibenzofuran-2,3-dicarboxylic acid.
Reduction: Formation of fully saturated dibenzofuran derivatives.
Substitution: Formation of halogenated or nitrated dibenzofuran derivatives.
Scientific Research Applications
6,7,8,9-Tetrahydrodibenzofuran-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydrodibenzofuran-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs with Modified Functional Groups
(a) 6,7,8,9-Tetrahydro-dibenzofuran-2-amine derivatives
- Structure : Shares the tetrahydrodibenzofuran core but replaces diol groups with an amine (-NH₂) at position 2.
- Key Differences :
- The amine group introduces basicity and nucleophilic reactivity, contrasting with the diol's acidic and hydrogen-bonding properties.
- Derivatives like 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine hydrochloride are utilized in pharmaceutical intermediates, highlighting divergent applications compared to diol-containing analogs .
(b) Tetrahydro-imidazo and pyrido-azepine derivatives
- Structure : Compounds such as 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride feature fused heterocyclic systems (imidazole/azepine) instead of the dibenzofuran core.
- Key Differences :
Core-Modified Analogs: Dibenzopyran vs. Dibenzofuran
(a) 6a,7,8,9-Tetrahydro-6H-dibenzo[b,d]pyran-1-ol
- Structure : Replaces the furan oxygen with a pyran (six-membered) ring, altering ring strain and electronic properties.
- Key Differences: The pyran ring increases conformational flexibility and may enhance metabolic stability in vivo. Derivatives like (6aR,10aR)-hexahydro analogs are associated with cannabinoid-like activity, indicating divergent pharmacological profiles .
Functional Group Stability and Reactivity
(a) 1,2-Epoxylimonene Diol
- Structure: A monoterpene-derived diol with a similar vicinal diol motif but on a limonene backbone.
- Key Differences: At elevated temperatures (e.g., 80°C), this diol undergoes dehydration to form carveol and carvone, whereas the rigid dibenzofuran core in 6,7,8,9-Tetrahydrodibenzofuran-1,2-diol may resist such degradation .
(b) Biphenyl Diols (e.g., 5,5',6,6'-Tetramethyl-3,3'-di-t-butyl-1,1'-biphenyl-2,2'-diol)
- Structure : A biphenyl system with diol groups and bulky substituents (tert-butyl, methyl).
- Key Differences: Steric hindrance from tert-butyl groups reduces reactivity toward electrophiles but enhances solubility in nonpolar solvents.
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,7,8,9-Tetrahydrodibenzofuran-1,2-diol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of dibenzofuran precursors under controlled pressure (e.g., 50–100 psi H₂) using palladium on carbon (Pd/C) or ruthenium catalysts. Reaction efficiency is optimized by adjusting solvent polarity (e.g., ethanol or tetrahydrofuran) and temperature (25–80°C). Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures removal of byproducts. Similar methods are employed for chlorinated dibenzofuran derivatives in environmental testing .
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry of hydroxyl groups, infrared (IR) spectroscopy to identify O–H and C–O stretching modes, and high-resolution mass spectrometry (HRMS) for molecular ion verification. Cross-reference spectral data with databases like NIST Chemistry WebBook . Purity assessment requires reverse-phase HPLC using a C18 column and UV detection at 254 nm, calibrated against pharmacopeial standards .
Q. What are the critical stability considerations for long-term storage?
- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation of phenolic hydroxyl groups. Solvent selection (e.g., anhydrous dimethyl sulfoxide or ethanol) minimizes hydrolysis. Stability should be monitored quarterly via thin-layer chromatography (TLC) or HPLC to detect degradation products, as recommended for halogenated dibenzofuran standards .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding kinetics with immobilized receptors. For intracellular targets, use isotopic labeling (e.g., ¹³C or ²H) to track metabolic pathways via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Advanced microspectroscopic imaging (e.g., Raman or atomic force microscopy) can map adsorption dynamics on cellular surfaces, as applied in indoor air chemistry studies .
Q. What analytical strategies resolve structural isomers or degradation byproducts in complex matrices?
- Methodological Answer : Utilize chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to separate enantiomers. Gas chromatography coupled with electron capture detection (GC-ECD) or high-resolution mass spectrometry (GC-HRMS) distinguishes isomers based on retention indices and fragmentation patterns, as demonstrated for polychlorinated dibenzofurans .
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from stereochemical variability or impurities. Validate stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy. Rigorous batch-to-batch purity analysis (e.g., ≤98% by HPLC) and use of certified reference materials (CRMs) reduce variability. Cross-check nomenclature against IUPAC guidelines to avoid confusion from synonyms (e.g., "8-hydroxy-1,2,3,4-tetrahydrodibenzofuran" vs. "6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol") .
Q. What methodologies assess the compound’s environmental persistence and transformation pathways?
- Methodological Answer : Conduct photolysis studies under simulated sunlight (UV-Vis irradiation) to identify hydroxylated or ring-opening products. Use ¹³C-labeled analogs in soil microcosms to trace biodegradation via stable isotope probing (SIP) and LC-MS. Compare results with EPA protocols for hexanediol analogs, which emphasize mass balance and metabolite identification .
Data Analysis and Reporting
Q. How can researchers leverage computational tools to predict physicochemical properties?
- Methodological Answer : Apply density functional theory (DFT) to calculate logP (lipophilicity) and pKa values for the diol groups. Use molecular dynamics simulations to model adsorption on silica or cellulose surfaces, referencing NIST’s thermodynamic databases for validation .
Q. What statistical approaches are recommended for dose-response studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation or log-logistic curves) to calculate EC₅₀ values. Account for heteroscedasticity via weighted least squares and validate with bootstrap resampling. Publicly available tools like EPA’s ECOTOX Knowledgebase provide frameworks for ecotoxicological data analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
